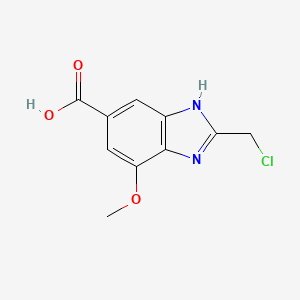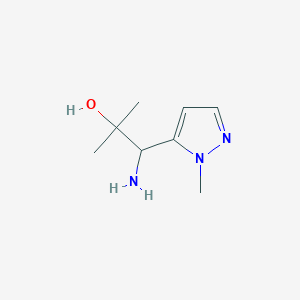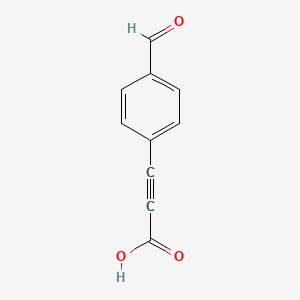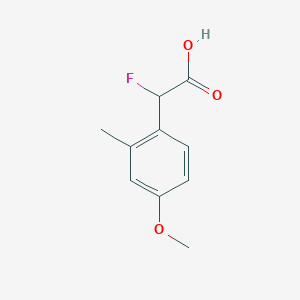![molecular formula C11H16BrNO2 B13276499 2-{[(2-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13276499.png)
2-{[(2-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol is an organic compound characterized by the presence of a bromophenyl group attached to an amino-methylpropane-diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol typically involves the reaction of 2-bromobenzylamine with 2-methylpropane-1,3-diol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
Scientific Research Applications
2-{[(2-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, leading to various biological effects. The pathways involved in these interactions are subject to ongoing research to fully understand the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol
- 2-{[(2-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol
- 2-{[(2-Iodophenyl)methyl]amino}-2-methylpropane-1,3-diol
Uniqueness
2-{[(2-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications.
Properties
Molecular Formula |
C11H16BrNO2 |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methylamino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H16BrNO2/c1-11(7-14,8-15)13-6-9-4-2-3-5-10(9)12/h2-5,13-15H,6-8H2,1H3 |
InChI Key |
UNXLSZCKMRTYDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)NCC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13276434.png)
![N-(2-aminoethyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amine dihydrochloride](/img/structure/B13276435.png)
![(1-Methoxypropan-2-YL)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B13276440.png)

![4-[(Hex-5-en-2-yl)amino]cyclohexan-1-ol](/img/structure/B13276457.png)


![2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfinylbutanoic acid](/img/structure/B13276470.png)
![Methyl2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate](/img/structure/B13276475.png)

![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-one](/img/structure/B13276491.png)


